molecular formula C14H13BrN2S B1448277 3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide CAS No. 1820587-66-3

3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide

Cat. No.: B1448277
CAS No.: 1820587-66-3
M. Wt: 321.24 g/mol
InChI Key: JKCWXYULRHKMDZ-UHFFFAOYSA-N
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Description

3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide is a heterocyclic compound that belongs to the class of naphthothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene-2-thiol with allyl bromide in the presence of a base such as potassium carbonate, followed by cyclization with an appropriate amine and subsequent treatment with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the case of its anticancer activity, the compound may induce apoptosis in cancer cells by interacting with specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: These compounds share a similar thiazole ring structure and have been studied for their diverse biological activities.

    Naphthothiazole derivatives: Compounds with similar naphthalene and thiazole rings, known for their antimicrobial and anticancer properties.

Uniqueness

3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its allyl group and naphthothiazole core make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-prop-2-enylbenzo[g][1,3]benzothiazol-2-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S.BrH/c1-2-9-16-12-8-7-10-5-3-4-6-11(10)13(12)17-14(16)15;/h2-8,15H,1,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCWXYULRHKMDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C3=CC=CC=C3C=C2)SC1=N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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